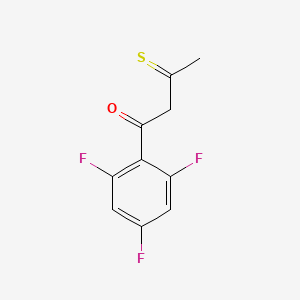
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one is an organic compound characterized by the presence of a sulfanylidene group and a trifluorophenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2,4,6-trifluorobenzaldehyde with a suitable thioketone precursor under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Substituted trifluorophenyl derivatives
Scientific Research Applications
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4,6-Trifluorophenyl)ethanone
- 2,4,6-Trifluorobenzaldehyde
- 3-(2,4,6-Trifluorophenyl)propanoic acid
Uniqueness
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one is unique due to the presence of both a sulfanylidene group and a trifluorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, which are not commonly found in similar compounds .
Properties
CAS No. |
91922-74-6 |
|---|---|
Molecular Formula |
C10H7F3OS |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
3-sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H7F3OS/c1-5(15)2-9(14)10-7(12)3-6(11)4-8(10)13/h3-4H,2H2,1H3 |
InChI Key |
SYKHXRRHDPZUJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)CC(=O)C1=C(C=C(C=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
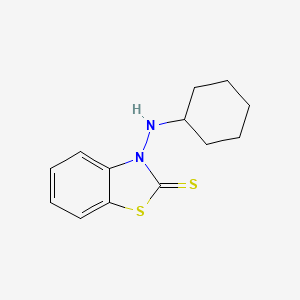
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
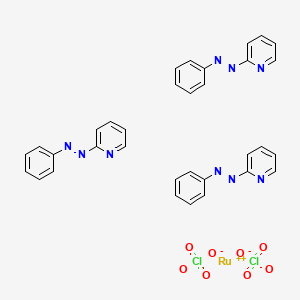
![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene](/img/structure/B14354328.png)
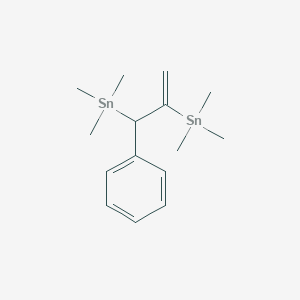
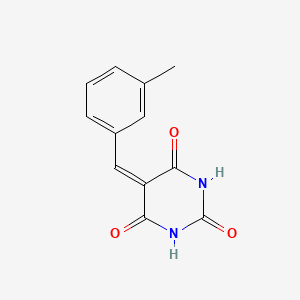
![Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-](/img/structure/B14354343.png)
![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)
![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
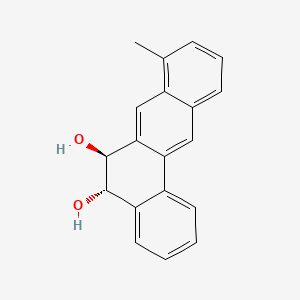
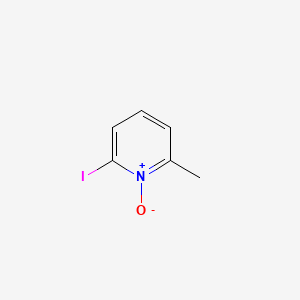
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
